molecular formula C10H15BrN2O2 B2919321 ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1354895-87-6

ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2919321
CAS No.: 1354895-87-6
M. Wt: 275.146
InChI Key: WUALFLXVHDUJFW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide

Safety and Hazards

The safety and hazards associated with a specific pyrazole depend on its structure and how it is used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions of research and development in pyrazoles are vast. They are used in a wide range of applications, from medicinal chemistry to agrochemistry . Their versatile structure allows for a wide range of modifications, making them a promising class of compounds for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-isobutyl-1H-pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Reduced pyrazole derivatives.

    Hydrolysis Products: Pyrazole carboxylic acids.

Comparison with Similar Compounds

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALFLXVHDUJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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